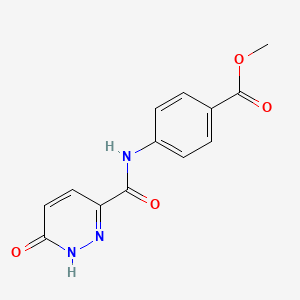

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is an organic compound with a complex structure that includes a pyridazine ring and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-oxo-1,6-dihydropyridazine compounds exhibit significant antimicrobial properties. Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has been studied for its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. A study demonstrated that modifications in the compound's structure can enhance its activity against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has shown promise in inhibiting pro-inflammatory pathways. In vitro studies have indicated that it can block AP-1-mediated luciferase activity, which is associated with inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .

Cancer Research

Preliminary investigations into the compound's effects on cancer cell lines have revealed cytotoxic properties. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agrochemicals

Pesticide Development

this compound has been explored for its potential as a pesticide. Its ability to disrupt biochemical processes in pests can be harnessed to create effective agricultural chemicals. Studies have shown that derivatives of this compound can exhibit insecticidal properties against common agricultural pests .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in synthesizing novel polymers. Research into polymerization techniques has revealed that incorporating this compound can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial efficacy against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit NF-kB signaling pathways in macrophages. This inhibition was linked to reduced secretion of pro-inflammatory cytokines, highlighting its potential therapeutic role in treating chronic inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazine ring with a benzoate ester and an amide linkage makes it a versatile compound for various applications.

Actividad Biológica

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. It belongs to a class of compounds known for their pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds similar to this compound may act by inhibiting specific enzymes involved in cellular signaling pathways. For instance, derivatives of 6-oxo-1,6-dihydropyridazine have been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which is crucial in the regulation of cell proliferation and differentiation .

Antitumor Activity

Several studies have documented the antitumor properties of compounds within this chemical class. For example:

- Study Findings : A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-(6-oxo...) | MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |

| Methyl 4-(6-oxo...) | A549 (Lung) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6:

- Case Study : In a model of acute inflammation induced by LPS (lipopolysaccharide), administration of related compounds led to a significant reduction in inflammatory markers in serum .

| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 100 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life.

Propiedades

IUPAC Name |

methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-13(19)8-2-4-9(5-3-8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHQOUVNSVKTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.